4-Bromobenzaldehyde-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C7H5BrO |

|---|---|

Molecular Weight |

190.97 g/mol |

IUPAC Name |

4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde |

InChI |

InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1+1,2+1,3+1,4+1,6+1,7+1 |

InChI Key |

ZRYZBQLXDKPBDU-ZFJHNFROSA-N |

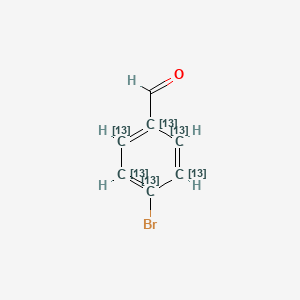

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C=O)Br |

Canonical SMILES |

C1=CC(=CC=C1C=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobenzaldehyde-¹³C₆: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of 4-Bromobenzaldehyde-¹³C₆. This isotopically labeled compound is a crucial tool in pharmaceutical research and development, particularly in metabolic studies and as an internal standard for quantitative analysis.

Core Chemical Properties

4-Bromobenzaldehyde-¹³C₆ is the ¹³C isotopically labeled form of 4-bromobenzaldehyde. The six carbon atoms in the benzene ring are ¹³C isotopes, which increases the molecular weight of the compound without significantly altering its chemical reactivity compared to the unlabeled analogue.

Table 1: Physicochemical Data of 4-Bromobenzaldehyde-¹³C₆ and Unlabeled 4-Bromobenzaldehyde

| Property | 4-Bromobenzaldehyde-¹³C₆ | 4-Bromobenzaldehyde (Unlabeled) |

| Molecular Formula | ¹³C₆H₅BrO[1] | C₇H₅BrO[2] |

| Molecular Weight | 190.97 g/mol [1] | 185.02 g/mol [2] |

| Accurate Mass | 189.973 amu[1] | 183.952 amu[3] |

| CAS Number | 1037620-59-9[1][4] | 1122-91-4[1] |

| Appearance | - | White to off-white crystalline powder[2] |

| Melting Point | - | 55 - 58 °C[5][6] |

| Boiling Point | - | 224 - 226 °C at 760 mmHg[2] |

| Density | - | 1.557 g/cm³[2] |

| Flash Point | - | 93 °C[2] |

| Solubility | - | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and chloroform.[2] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of 4-Bromobenzaldehyde-¹³C₆.

-

General Stability : The compound is stable under recommended storage conditions.[2][7]

-

Sensitivities : It is reported to be sensitive to light, moisture, and air.[8][9]

-

Recommended Storage : Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed and store under an inert atmosphere.[8]

-

Incompatible Materials : Avoid strong oxidizing agents, strong bases, and strong reducing agents.[7][9]

Chemical Reactivity and Applications

The chemical reactivity of 4-Bromobenzaldehyde-¹³C₆ is analogous to its unlabeled counterpart. The presence of the aldehyde and bromo- functionalities on the aromatic ring allows for a variety of chemical transformations.

-

Aldehyde Group Reactivity : It undergoes typical aldehyde reactions, such as oxidation to form 4-bromobenzoic acid and reduction to yield 4-bromobenzyl alcohol.[2]

-

Aryl Bromide Reactivity : The bromine atom facilitates various cross-coupling reactions, including Suzuki and Sonogashira couplings.[10] It is a valuable precursor in palladium-catalyzed arylation reactions.[2][11]

-

Applications of the Labeled Compound : 4-Bromobenzaldehyde-¹³C₆ is primarily used as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses. Its use allows for precise quantification in complex biological matrices during drug metabolism and pharmacokinetic (DMPK) studies.[12]

References

- 1. 4-Bromobenzaldehyde-13C6 | LGC Standards [lgcstandards.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromobenzaldehyde-[13C6] | 1037620-59-9 [amp.chemicalbook.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 4-Bromobenzaldehyde for synthesis | 1122-91-4 [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Certificate of Analysis for 4-Bromobenzaldehyde-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 4-Bromobenzaldehyde-¹³C₆. A CoA is a critical document that ensures the identity, purity, and quality of a chemical standard, which is essential for regulated industries such as pharmaceuticals and for achieving reliable results in research.[1][2] While CoAs are specific to a particular lot, this document synthesizes information from various suppliers to present a representative analysis.

Compound Identification and Specifications

The first section of a CoA provides fundamental information to unequivocally identify the compound. For 4-Bromobenzaldehyde-¹³C₆, this includes its chemical structure with isotopic labeling, CAS numbers for both the labeled and unlabeled forms, and its molecular formula and weight.

| Identifier | Value | Source |

| Analyte Name | 4-Bromobenzaldehyde-¹³C₆ | LGC Standards[3] |

| Labeled CAS Number | 1037620-59-9 | MedChemExpress, ChemicalBook[4][5] |

| Unlabeled CAS Number | 1122-91-4 | LGC Standards, Sigma-Aldrich[3] |

| Molecular Formula | ¹³C₆H₅BrO | MedChemExpress[5] |

| Molecular Weight | 190.97 g/mol | Shimadzu, Eurisotop[6][7] |

| SMILES | O=C[13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]1 | MedChemExpress[5] |

| InChI Key | ZRYZBQLXDKPBDU-UHFFFAOYSA-N | ChemicalBook[8] |

Quantitative Analysis: Purity and Isotopic Enrichment

This section details the quantitative results from analytical testing. For isotopically labeled standards, two key parameters are chemical purity and isotopic enrichment. Chemical purity measures the percentage of the target compound relative to any impurities, while isotopic enrichment confirms the percentage of ¹³C atoms at the specified positions.

| Parameter | Specification | Typical Method |

| Chemical Purity | ≥95.0% | HPLC, GC |

| Isotopic Enrichment | ≥99% ¹³C | Mass Spectrometry, NMR |

Note: The specifications are typical minimums cited by suppliers like Shimadzu and Eurisotop.[6][7] The actual result for a specific batch would be provided on its CoA.

Physical and Chemical Properties

Physical characteristics are also reported to ensure the material is consistent with reference data for the unlabeled compound.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | AD PHARMACHEM[9] |

| Melting Point | 55-58 °C | Sigma-Aldrich |

| Boiling Point | 123-125 °C / 31 hPa | Sigma-Aldrich |

| Storage Conditions | Store at 2-30°C, in a cool, dry place | Sigma-Aldrich |

Experimental Protocols & Workflows

A CoA is the final output of a rigorous quality control process. The following sections describe the methodologies used to obtain the data and the overall workflow for generating the certificate.

Logical Flow of Analytical Verification

The identity and purity of a chemical standard are confirmed through a series of orthogonal analytical techniques. Each test provides a piece of evidence that, when combined, gives a comprehensive quality assessment of the material.

General Certificate of Analysis (CoA) Generation Workflow

The process of generating a CoA involves several distinct steps, from sample collection to final approval, ensuring traceability and accuracy.[10]

Methodology Details

While a specific CoA may cite proprietary methods, the following are standard, publicly recognized protocols for the key analyses performed.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Purpose: To separate, identify, and quantify each component in a mixture, thereby determining the chemical purity of the main compound.

-

Protocol Outline:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: A dilute, precisely weighed sample is injected. The area of the 4-Bromobenzaldehyde peak is compared to the total area of all peaks in the chromatogram to calculate the purity percentage (Area %).

-

2. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure of the compound and, in this case, the position of the ¹³C labels. The ¹³C NMR spectrum is a key piece of data.[8][11]

-

Protocol Outline:

-

Instrument: NMR Spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent. Both ¹H and ¹³C NMR spectra are acquired. The resulting chemical shifts, splitting patterns, and integrations are compared against a reference spectrum or theoretical values to confirm the structure. The absence of signals at natural abundance ¹³C chemical shifts for the aromatic ring confirms high isotopic enrichment.

-

3. Isotopic Enrichment by Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and determine the isotopic distribution of the labeled compound.

-

Protocol Outline:

-

Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure: The sample is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. For 4-Bromobenzaldehyde-¹³C₆, the molecular ion cluster is analyzed. The presence of a prominent peak at the expected mass (approx. 191 for [M+H]⁺, considering the ¹³C₆ and ⁷⁹Br/⁸¹Br isotopes) and the low intensity of peaks corresponding to molecules with fewer than six ¹³C atoms are used to calculate the isotopic enrichment level.

-

References

- 1. labguru.com [labguru.com]

- 2. datacor.com [datacor.com]

- 3. 4-Bromobenzaldehyde-13C6 | LGC Standards [lgcstandards.com]

- 4. 4-Bromobenzaldehyde-[13C6] | 1037620-59-9 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. 4-BROMOBENZALDEHYDE | Eurisotop [eurisotop.com]

- 8. 4-Bromobenzaldehyde(1122-91-4) 13C NMR [m.chemicalbook.com]

- 9. adpharmachem.com [adpharmachem.com]

- 10. Certificate of Analysis - Quality Essentials Suite [qualityessentialssuite.com]

- 11. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromobenzaldehyde-13C6 supplier and isotopic purity

An In-Depth Technical Guide to 4-Bromobenzaldehyde-¹³C₆: Suppliers, Isotopic Purity, and Quality Control

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is integral to a wide array of studies, from metabolic flux analysis to quantitative proteomics. 4-Bromobenzaldehyde-¹³C₆, with its uniformly labeled benzene ring, serves as a critical building block and internal standard. This technical guide provides a comprehensive overview of commercially available 4-Bromobenzaldehyde-¹³C₆, focusing on suppliers, isotopic purity, and detailed experimental protocols for its quality control.

Suppliers and Specifications

The selection of a reliable supplier for isotopically labeled compounds is paramount to ensure the accuracy and reproducibility of experimental results. Key considerations include the stated isotopic and chemical purity, the availability of a Certificate of Analysis (CoA), and the supplier's quality management systems. Below is a summary of prominent suppliers and their product specifications for 4-Bromobenzaldehyde-¹³C₆.

| Supplier | Product Name | CAS Number | Stated Isotopic Purity | Stated Chemical Purity | Additional Information |

| Shimadzu Chemistry & Diagnostics | [¹³C₆]-4-Bromobenzaldehyde[1] | 1037620-59-9 | ≥99% ¹³C[1] | ≥95%[1] | Certificate of Analysis available upon request.[1] |

| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | 4-BROMOBENZALDEHYDE (RING-¹³C₆, 99%)[2] | 1037620-59-9 | 99%[2] | 95%[2] | Offers custom synthesis services. |

| MedChemExpress | 4-Bromobenzaldehyde-¹³C₆[3] | 1037620-59-9 | Refer to CoA[3] | Refer to CoA[3] | Intended for research use only.[3] |

| LGC Standards | 4-Bromobenzaldehyde-¹³C₆[4] | 1037620-59-9 | Not specified | Not specified | Provides certified reference materials. |

| BLD Pharm | 4-Bromobenzaldehyde-1,2,3,4,5,6-¹³C₆[5] | 1037620-59-9 | Not specified | Not specified | - |

Experimental Protocols for Quality Control

Upon receipt of 4-Bromobenzaldehyde-¹³C₆, it is crucial to independently verify its identity, chemical purity, and isotopic enrichment. The following are detailed methodologies for these essential quality control experiments.

Determination of Chemical and Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for confirming the molecular weight and determining the isotopic distribution of a labeled compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 4-Bromobenzaldehyde-¹³C₆ in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

-

Mass Range: Scan a mass range that includes the expected masses of the labeled and any potential unlabeled or partially labeled species (e.g., m/z 150-250).

-

Resolution: Set the instrument to a high resolution (≥60,000) to resolve the isotopic peaks.

-

Injection: Infuse the sample directly or via liquid chromatography.

-

-

Data Analysis:

-

Acquire the full scan mass spectrum.

-

Identify the monoisotopic peak of the fully labeled 4-Bromobenzaldehyde-¹³C₆ ([¹³C₆H₅BrO+H]⁺ or [¹³C₆H₅BrO-H]⁻).

-

Measure the relative intensities of the isotopic peaks corresponding to the unlabeled (M+0), partially labeled (M+1 to M+5), and fully labeled (M+6) species.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of M+6 peak / Sum of intensities of all isotopic peaks) x 100

-

Determination of Isotopic Enrichment by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy provides a direct method for determining the isotopic enrichment at each carbon position.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Bromobenzaldehyde-¹³C₆ and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a known amount of an internal standard with a single, well-resolved resonance if absolute quantification is also desired.

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C.

-

Pulse Sequence: A quantitative ¹³C NMR experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.

-

Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to ensure full relaxation between scans.

-

Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the ¹³C NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals corresponding to the aromatic carbons of 4-Bromobenzaldehyde-¹³C₆.

-

The presence of any small signals corresponding to the unlabeled compound at the natural abundance of ¹³C can be used to estimate the isotopic enrichment. The isotopic enrichment is calculated by comparing the integral of the ¹³C-labeled compound's signal to the sum of the integrals of both the labeled and unlabeled signals.

-

Workflow for Quality Control of Isotopically Labeled 4-Bromobenzaldehyde-¹³C₆

The following diagram illustrates a typical workflow for the quality control of a commercially procured isotopically labeled compound.

Caption: Quality Control Workflow for 4-Bromobenzaldehyde-¹³C₆.

This comprehensive guide provides essential information for researchers utilizing 4-Bromobenzaldehyde-¹³C₆. By carefully selecting suppliers and implementing rigorous quality control protocols, scientists can ensure the integrity of their isotopically labeled materials, leading to more reliable and reproducible experimental outcomes.

References

An In-depth Technical Guide to the Synthesis and Purification of ¹³C Labeled Aromatic Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for the synthesis and purification of ¹³C labeled aromatic aldehydes. These isotopically labeled compounds are invaluable tools in drug metabolism studies, mechanistic investigations, and as internal standards for quantitative analysis. This document details established synthetic routes, purification protocols, and analytical techniques for the characterization of these important molecules.

Introduction to ¹³C Labeled Aromatic Aldehydes

Isotopic labeling with carbon-13 (¹³C) offers a non-radioactive method for tracing the metabolic fate of aromatic aldehydes and quantifying their presence in complex biological matrices. The introduction of a ¹³C atom at a specific position, most commonly the carbonyl carbon, allows for unambiguous detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The synthesis and purification of these labeled compounds with high isotopic enrichment and chemical purity are critical for the reliability of subsequent studies.

Synthetic Methodologies

Two primary synthetic routes are widely employed for the introduction of a ¹³C label into the formyl group of aromatic aldehydes: the Grignard reaction with a ¹³C-labeled carbon source and the Vilsmeier-Haack reaction with a ¹³C-labeled formylating agent.

Grignard Reaction with ¹³C-Carbon Dioxide

The Grignard reaction is a versatile method for forming carbon-carbon bonds. In the context of ¹³C labeling, an aryl Grignard reagent is reacted with ¹³C-labeled carbon dioxide (¹³CO₂) to form a ¹³C-labeled carboxylate salt. Subsequent reduction of the resulting carboxylic acid or its derivative yields the desired ¹³C-labeled aromatic aldehyde.

Reaction Pathway:

Figure 1: Synthesis of ¹³C labeled aromatic aldehydes via the Grignard reaction.

Experimental Protocol: Synthesis of [formyl-¹³C]Benzaldehyde

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 g, 50 mmol) are placed. A small crystal of iodine is added to activate the magnesium. A solution of bromobenzene (5.2 mL, 50 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation with ¹³CO₂: The reaction flask is cooled in a dry ice/acetone bath. A balloon containing ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃) is attached to the flask, and the gas is bubbled through the stirred Grignard solution. The reaction is allowed to proceed until the uptake of ¹³CO₂ ceases.

-

Work-up and Isolation of Benzoic Acid-¹³C: The reaction mixture is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude benzoic acid-¹³C.

-

Reduction to [formyl-¹³C]Benzaldehyde: The crude benzoic acid-¹³C can be converted to the aldehyde via several methods, such as conversion to the acid chloride followed by Rosenmund reduction or by direct reduction using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds. A ¹³C-labeled Vilsmeier reagent, generated in situ from a ¹³C-labeled N,N-disubstituted formamide (e.g., [¹³C]DMF) and phosphorus oxychloride (POCl₃), is used to introduce the ¹³C-formyl group onto the aromatic ring.

Reaction Pathway:

Figure 2: Synthesis of ¹³C labeled aromatic aldehydes via the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of a ¹³C-Labeled Aromatic Aldehyde [1]

-

Vilsmeier Reagent Formation: To a solution of the electron-rich aromatic substrate (44.5 mmol) in [¹³C]dimethylformamide ([¹³C]DMF, 440 mL), (chloromethylene)dimethyliminium chloride (1.5 equiv) is added at 0 °C. Alternatively, the Vilsmeier reagent can be generated in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold [¹³C]DMF.

-

Formylation: The reaction mixture is stirred at room temperature for 6.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: A solution of sodium acetate (5.6 equiv) in water (200 mL) is added at 0 °C, and the mixture is stirred for 10 minutes. The reaction mixture is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the ¹³C-labeled aromatic aldehyde. A reported yield for a similar non-labeled synthesis is 77%.[1]

Purification Techniques

The purity of ¹³C labeled aromatic aldehydes is paramount for their intended applications. Common impurities include unreacted starting materials, byproducts from side reactions, and in the case of aldehydes, the corresponding carboxylic acid formed by oxidation. Several purification techniques can be employed.

Column Chromatography

Silica gel column chromatography is a widely used method for the purification of aromatic aldehydes. The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The polarity of the eluent can be gradually increased to elute the aldehyde from the column. For aldehydes that may be sensitive to the acidic nature of silica, the silica gel can be deactivated by pre-treating it with a small amount of triethylamine.[2]

Workflow for Column Chromatography Purification:

Figure 3: Workflow for the purification of ¹³C labeled aromatic aldehydes by column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid aromatic aldehydes. The choice of solvent is critical; the ideal solvent should dissolve the aldehyde at high temperatures but not at low temperatures, while impurities should remain soluble at all temperatures. Common solvents for the recrystallization of aromatic aldehydes include ethanol, methanol, hexane/ethyl acetate mixtures, and water for more polar compounds.[3][4][5]

General Recrystallization Protocol:

-

Dissolve the crude solid aldehyde in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cooling in an ice bath can increase the yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Bisulfite Adduct Formation

A highly selective method for purifying aldehydes involves the formation of a water-soluble bisulfite adduct. Aldehydes react with sodium bisulfite to form a crystalline adduct that can be separated from non-aldehyde impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base. This method is particularly useful for removing non-carbonyl impurities.[6][7]

Protocol for Purification via Bisulfite Adduct: [6]

-

Dissolve the impure aldehyde in a suitable solvent (e.g., methanol or ethanol).

-

Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

-

The solid bisulfite adduct will precipitate. If no precipitate forms, adding water may be necessary.

-

Collect the solid adduct by filtration and wash it with a small amount of cold ethanol and then ether.

-

To regenerate the aldehyde, suspend the adduct in water and add a saturated solution of sodium bicarbonate or dilute hydrochloric acid until the evolution of SO₂ ceases.

-

Extract the liberated aldehyde with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract, dry it over an anhydrous salt, and remove the solvent to obtain the purified aldehyde.

Data Presentation and Analysis

Accurate characterization of the synthesized ¹³C labeled aromatic aldehydes is essential to confirm their identity, purity, and isotopic enrichment.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis and analysis of ¹³C labeled aromatic aldehydes.

Table 1: Synthetic Yields and Isotopic Purity

| Labeled Compound | Synthetic Method | ¹³C Source | Reported Yield (%) | Isotopic Purity (%) | Reference |

| [formyl-¹³C]Benzaldehyde | Grignard | ¹³CO₂ | 60-80 (overall) | >99 | General Literature |

| Substituted [formyl-¹³C]Benzaldehydes | Vilsmeier-Haack | [¹³C]DMF | ~77 | >99 | [1] |

| [U-ring-¹³C]-p-hydroxybenzaldehyde | Multi-step from [U-ring-¹³C]-phenol | [U-ring-¹³C]-phenol | 75 (from phenol) | >98 | [8] |

| [U-ring-¹³C]-Vanillin | Multi-step from [U-ring-¹³C]-phenol | [U-ring-¹³C]-phenol | up to 45 (overall) | >98 | [8] |

Table 2: Analytical Characterization Data

| Analytical Technique | Parameter | Typical Value for Aromatic Aldehydes |

| ¹³C NMR | Carbonyl Carbon (¹³C=O) Chemical Shift | 190 - 200 ppm[9][10][11][12] |

| Aromatic Carbon Chemical Shifts | 120 - 150 ppm[9] | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | [M]⁺ |

| Fragmentation (Loss of H) | [M-1]⁺ | |

| Fragmentation (Loss of CO) | [M-28]⁺[6][13][14] | |

| Fragmentation (Loss of CHO) | [M-29]⁺[6][14] | |

| Isotopic Enrichment (MS) | Measurement | Ratio of [M+1]⁺ to [M]⁺ |

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful tool for confirming the position of the ¹³C label. The carbonyl carbon of an aromatic aldehyde typically resonates in the downfield region of the spectrum, between 190 and 200 ppm.[9][10][11][12] The presence of a strong, sharp signal in this region for a ¹³C-formyl labeled compound is a clear indication of successful labeling.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. The molecular ion peak ([M]⁺) will be shifted by one mass unit for a singly ¹³C-labeled compound. The isotopic enrichment can be calculated by comparing the relative intensities of the molecular ion peaks of the labeled ([M+1]⁺) and unlabeled ([M]⁺) species.[7][15][16] Common fragmentation patterns for benzaldehyde include the loss of a hydrogen radical (M-1), carbon monoxide (M-28), and the formyl radical (M-29).[6][13][14]

Logical Flow for Isotopic Enrichment Determination by MS:

Figure 4: Workflow for determining isotopic enrichment using mass spectrometry.

Conclusion

The synthesis and purification of ¹³C labeled aromatic aldehydes are essential for a wide range of applications in scientific research and drug development. The choice of synthetic method, either the Grignard reaction or the Vilsmeier-Haack reaction, depends on the specific aromatic substrate and the availability of the labeled starting materials. Rigorous purification using techniques such as column chromatography, recrystallization, or bisulfite adduct formation is crucial to obtain high-purity compounds. Finally, thorough analytical characterization by NMR and MS is necessary to confirm the structure, purity, and isotopic enrichment of the final product, ensuring the reliability of data generated in subsequent studies.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. scribd.com [scribd.com]

- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Using ¹³C Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of ¹³C labeled internal standards in quantitative mass spectrometry. It is designed to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and other analytical disciplines who seek to improve the accuracy, precision, and robustness of their quantitative assays.

Core Principles of ¹³C Labeled Internal Standards

Stable isotope-labeled internal standards (SIL-IS) are molecules in which one or more atoms have been substituted with their heavier, non-radioactive isotopes, such as replacing ¹²C with ¹³C.[1] The fundamental principle behind using a ¹³C-labeled internal standard is that it is chemically identical to the analyte of interest, but physically distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[1] This unique characteristic allows it to serve as an ideal control for variability throughout the entire analytical workflow, from sample preparation to final detection.

The co-elution of the ¹³C-labeled internal standard with the unlabeled analyte is a key advantage. Because they share identical physicochemical properties, they experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2][3] By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to more accurate and precise quantification.[2][3]

Advantages of ¹³C Labeling Over Other Isotopes:

While other stable isotopes like deuterium (²H) are also used, ¹³C labeling is often considered superior for several reasons:

-

Chromatographic Co-elution: ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they experience the same matrix effects at the same time. Deuterated standards, due to the greater relative mass difference, can sometimes show slight chromatographic shifts, leading to less accurate correction.[2][3]

-

Isotopic Stability: The carbon-13 isotope is exceptionally stable and does not undergo back-exchange with unlabeled atoms during sample processing or analysis, a potential issue with some deuterated compounds.

-

Absence of Isotope Effects: The kinetic isotope effect is negligible for ¹³C, meaning the labeled and unlabeled compounds behave identically during chemical reactions and ionization.

Data Presentation: Quantitative Performance Metrics

The use of ¹³C-labeled internal standards significantly improves the quality of quantitative data. The following tables summarize typical performance metrics from bioanalytical method validation studies, demonstrating the accuracy, precision, recovery, and matrix effect compensation achieved with this approach.

Table 1: Accuracy and Precision Data for the Quantification of a Drug Candidate in Human Plasma using a ¹³C-Labeled Internal Standard.

| Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |

| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |

| 2.5 (Low QC) | 2.55 | 102.0 | 6.2 |

| 50 (Mid QC) | 51.2 | 102.4 | 4.8 |

| 400 (High QC) | 395.6 | 98.9 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Table 2: Matrix Effect and Recovery for the Analysis of a Small Molecule Drug in Rat Plasma.

| Analyte | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Analyte X | 10 | 0.95 | 92.3 |

| Analyte X | 500 | 0.98 | 94.1 |

| ¹³C-Analyte X (IS) | 100 | 0.96 | 93.5 |

Matrix Factor is calculated as the peak area in the presence of matrix divided by the peak area in a neat solution. A value close to 1 indicates minimal matrix effect. Recovery is the percentage of the analyte recovered from the sample preparation process.

Table 3: Quantitative Proteomics Data using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

| Protein Name | Gene Name | SILAC Ratio (Heavy/Light) | Standard Deviation | Number of Peptides Quantified |

| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.05 | 0.12 | 15 |

| Pyruvate kinase PKM | PKM | 2.18 | 0.25 | 12 |

| 40S ribosomal protein S3 | RPS3 | 0.98 | 0.15 | 10 |

SILAC ratios represent the relative abundance of proteins between two cell populations. A ratio of 1 indicates no change, a ratio >1 indicates upregulation, and a ratio <1 indicates downregulation.

Experimental Protocols

Detailed Methodology for a Bioanalytical Method Validation using a ¹³C-Labeled Internal Standard

This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of a small molecule drug in human plasma.

1. Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of the drug and its ¹³C-labeled internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol.

-

Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in 50% methanol.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the working standard solutions to create a calibration curve consisting of at least eight non-zero concentrations.

-

Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the working internal standard solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for both the analyte and the ¹³C-labeled internal standard.

5. Data Analysis and Validation:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

-

Use a weighted linear regression model for the calibration curve.

-

Determine the concentrations of the QC samples and unknowns from the calibration curve.

-

Evaluate the method for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability according to regulatory guidelines.

Experimental Protocol for ¹³C Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a general workflow for conducting a ¹³C-MFA experiment to study cellular metabolism.

1. Cell Culture and Isotope Labeling:

-

Culture the cells of interest in a defined medium.

-

Replace the standard medium with a medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) and continue the culture to achieve isotopic steady state.

2. Metabolite Extraction:

-

Quench the metabolic activity rapidly by adding a cold solvent (e.g., -80°C methanol).

-

Extract the intracellular metabolites using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Add a known amount of a ¹³C-labeled internal standard mixture to the extraction solvent to control for extraction efficiency.

3. Sample Derivatization (for GC-MS analysis):

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to increase their volatility.

4. LC-MS/MS or GC-MS Analysis:

-

Analyze the extracted metabolites to determine the mass isotopomer distributions of key metabolites.

5. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use specialized software to fit the mass isotopomer distribution data to a metabolic network model to estimate the intracellular metabolic fluxes.

Mandatory Visualizations

Caption: General workflow for quantitative analysis using a ¹³C labeled internal standard.

Caption: Workflow for bioanalytical method validation using a ¹³C labeled internal standard.

Caption: Logical relationship demonstrating how a ¹³C internal standard corrects for variability.

References

Technical Guide: 4-Bromobenzaldehyde-¹³C₆ for Advanced Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromobenzaldehyde-¹³C₆, a stable isotope-labeled internal standard crucial for accurate and precise quantification in mass spectrometry-based analyses. This document outlines its chemical properties, the principles of its application, a general experimental protocol for its use, and its significance in research and drug development.

Core Compound Data

The essential chemical and physical properties of 4-Bromobenzaldehyde-¹³C₆ are summarized in the table below, providing a direct comparison with its unlabeled counterpart.

| Property | 4-Bromobenzaldehyde-¹³C₆ | 4-Bromobenzaldehyde (unlabeled) |

| CAS Number | 1037620-59-9[1] | 1122-91-4[1] |

| Molecular Formula | ¹³C₆C₁H₅BrO | C₇H₅BrO[1] |

| Molecular Weight | 190.97 g/mol [1] | 185.02 g/mol |

| Isotopic Purity | Typically ≥ 99% ¹³C | Not Applicable |

| Chemical Purity | Typically ≥ 95% | Varies by grade |

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly in complex biological matrices, analytical variability can arise from sample preparation, chromatography, and ionization efficiency. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these issues.[2][3] 4-Bromobenzaldehyde-¹³C₆ serves as an ideal internal standard for the quantification of 4-bromobenzaldehyde and related compounds. By incorporating six ¹³C atoms into the benzene ring, it is chemically identical to the analyte of interest but has a distinct mass, allowing for its differentiation by a mass spectrometer.[4] This co-elution and similar ionization behavior enable the SIL internal standard to accurately reflect the analytical recovery and ionization efficiency of the unlabeled analyte, thereby correcting for variations and leading to highly accurate and precise results.[2]

Synthesis and Characterization

While specific, detailed synthesis protocols for 4-Bromobenzaldehyde-¹³C₆ are proprietary to commercial suppliers, the general synthetic route involves the use of a ¹³C₆-labeled benzene precursor. A common strategy for synthesizing benzaldehydes is the oxidation of the corresponding toluene. Therefore, the synthesis would likely proceed via the bromination of ¹³C₆-toluene followed by oxidation of the methyl group to an aldehyde.

The final product is rigorously characterized to confirm its chemical identity, purity, and isotopic enrichment. Standard analytical techniques for this characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the positions of the ¹³C labels.

-

Mass Spectrometry (MS): To verify the molecular weight and confirm the isotopic enrichment.

Experimental Protocols: Quantitative Analysis using 4-Bromobenzaldehyde-¹³C₆

The following is a generalized experimental protocol for the use of 4-Bromobenzaldehyde-¹³C₆ as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) workflow for the quantification of 4-bromobenzaldehyde in a sample matrix.

1. Preparation of Stock Solutions:

- Prepare a stock solution of 4-bromobenzaldehyde (the analyte) of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

- Prepare a stock solution of 4-Bromobenzaldehyde-¹³C₆ (the internal standard) of a known concentration in the same solvent.

2. Calibration Curve Preparation:

- Create a series of calibration standards by spiking a known volume of the analyte stock solution into a matrix blank (a sample of the same type as the study samples but without the analyte).

- Add a fixed amount of the 4-Bromobenzaldehyde-¹³C₆ internal standard stock solution to each calibration standard.

- The result is a set of calibration standards with varying concentrations of the analyte and a constant concentration of the internal standard.

3. Sample Preparation:

- To each unknown sample, add the same fixed amount of the 4-Bromobenzaldehyde-¹³C₆ internal standard stock solution as was added to the calibration standards.

- Perform any necessary sample extraction or clean-up procedures (e.g., protein precipitation, solid-phase extraction).

4. LC-MS Analysis:

- Inject the prepared calibration standards and unknown samples onto an appropriate LC column for chromatographic separation.

- The eluent from the LC is directed to the mass spectrometer, which is operated in a mode that allows for the detection and quantification of both the analyte and the internal standard (e.g., selected ion monitoring or multiple reaction monitoring).

5. Data Analysis:

- For each injection, determine the peak area of the analyte and the internal standard.

- Calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.

- Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

Caption: LC-MS quantification workflow with an internal standard.

Applications in Drug Development and Research

The use of 4-Bromobenzaldehyde-¹³C₆ and similar SIL internal standards is critical in various stages of drug development and research:

-

Pharmacokinetic Studies: Accurate determination of drug and metabolite concentrations in biological fluids (plasma, urine, etc.) over time.

-

Metabolic Profiling: Quantifying metabolic products of a parent compound.

-

Bioavailability and Bioequivalence Studies: Comparing the concentration of a drug in the body after different formulations or routes of administration.

-

Toxicology Studies: Measuring the concentration of a toxic substance or its metabolites.

-

Clinical Diagnostics: Quantifying biomarkers for disease diagnosis and monitoring.

Conclusion

4-Bromobenzaldehyde-¹³C₆ is a powerful tool for researchers and scientists who require high-quality, reliable quantitative data. Its use as an internal standard in mass spectrometry-based methods significantly enhances the accuracy and precision of analytical results. This technical guide provides a foundational understanding of its properties and application, enabling its effective integration into demanding research and development workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ukisotope.com [ukisotope.com]

- 4. foodriskmanagement.com [foodriskmanagement.com]

Solubility Profile of 4-Bromobenzaldehyde-¹³C₆ in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is crucial in various scientific and industrial applications, including chemical synthesis, purification, formulation development, and analytical method development. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.

Qualitative Solubility Data

4-Bromobenzaldehyde is a white to off-white crystalline solid. Based on available data, its qualitative solubility in common organic solvents is summarized below.

| Solvent Class | Solvent | Solubility |

| Alcohols | Ethanol | Soluble[1][2][3] |

| Ethers | Diethyl Ether | Soluble[1][2][3] |

| Halogenated Hydrocarbons | Chloroform | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble[3] |

| Esters | Ethyl Acetate | Soluble |

| Ketones | Acetone | Likely Soluble |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Non-Polar Solvents | Hexane | Likely Sparingly Soluble to Insoluble |

| Aqueous | Water | Slightly Soluble (0.8 g/L at 25°C)[3] |

Experimental Protocols for Solubility Determination

For a precise quantitative determination of the solubility of 4-Bromobenzaldehyde-¹³C₆, the following experimental protocol, based on the widely accepted shake-flask method, is recommended. This method is suitable for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

4-Bromobenzaldehyde-¹³C₆ (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-Bromobenzaldehyde-¹³C₆ to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study might be necessary to determine the optimal equilibration time (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 4-Bromobenzaldehyde-¹³C₆.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the specific solvent, expressed in units such as g/L, mg/mL, or mol/L, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of 4-Bromobenzaldehyde-¹³C₆ and a practical framework for its quantitative determination. For specific applications, it is recommended to perform experimental validation to obtain precise solubility data.

References

safety and handling of 4-Bromobenzaldehyde-13C6

An In-depth Technical Guide on the Safety and Handling of 4-Bromobenzaldehyde-¹³C₆

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential properties of 4-Bromobenzaldehyde-¹³C₆. While the ¹³C₆ designation indicates a stable, non-radioactive isotope labeling, the chemical's reactivity and potential hazards are identical to its unlabeled counterpart. Adherence to the guidelines outlined herein is critical for ensuring laboratory safety and maintaining sample integrity.

Compound Identification and Properties

4-Bromobenzaldehyde-¹³C₆ is an isotopically labeled aromatic aldehyde. The "-¹³C₆" signifies that all six carbon atoms in the benzene ring are the stable isotope Carbon-13. This labeling is invaluable for tracing metabolic pathways and in quantitative mass spectrometry-based research without introducing radiological hazards.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | 4-Bromobenzaldehyde-¹³C₆ |

| Synonyms | p-Bromobenzaldehyde-¹³C₆ |

| CAS Number | 1122-91-4 (for unlabeled) |

| Molecular Formula | ¹³C₆C¹H₅BrO |

| Molecular Weight | 191.07 g/mol (differs from unlabeled 185.02 g/mol )[1][2][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Citations |

|---|---|---|

| Appearance | White to off-white crystalline powder/solid. | [1] |

| Melting Point | 55 - 58 °C (131 - 136.4 °F) | [2][4][5] |

| Boiling Point | 224 - 226 °C at 760 mmHg | [1] |

| Flash Point | 108 °C (226.4 °F) - Closed Cup | [6] |

| Density | ~1.557 - 1.85 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform. | [1][5] |

| Odor | Characteristic aromatic. | [1][2] |

| Stability | Stable under recommended storage conditions. Sensitive to air, light, and moisture. |[1][7] |

Hazard Identification and Toxicology

The primary hazards associated with 4-Bromobenzaldehyde-¹³C₆ are chemical in nature. It is classified as an irritant and is harmful if ingested.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4][8]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4][7]

Signal Word: Warning[2]

Caption: Primary GHS hazards associated with 4-Bromobenzaldehyde-¹³C₆.

Table 3: Toxicological Data

| Route | Species | Value | Citation |

|---|---|---|---|

| Oral (LD50) | Mouse | 1230 mg/kg | [6][9] |

| Intraperitoneal (LD50) | Mouse | 389 mg/kg |[9] |

Experimental Protocols: Safe Handling and Storage

Proper handling and storage are paramount to ensure user safety and the integrity of this isotopically labeled compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

Use a certified chemical fume hood to control airborne levels and minimize inhalation exposure.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before use, but the following PPE is generally recommended.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Standard Examples |

|---|---|---|

| Eye/Face | Chemical safety goggles or glasses. | EN 166 (EU) or OSHA 29 CFR 1910.133 |

| Hand | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Inspect gloves before use. |

| Skin/Body | Laboratory coat, long-sleeved clothing. | Appropriate protective clothing to prevent skin exposure. |

| Respiratory | Required if dust is generated and ventilation is inadequate. | NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |

Caption: Standard laboratory workflow for handling solid 4-Bromobenzaldehyde-¹³C₆.

Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are operational and the required PPE is worn correctly.

-

Aliquotting: Avoid generating dust when handling the solid. If weighing, do so within a fume hood or ventilated enclosure. Use non-sparking tools.[8]

-

General Use: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.

-

Waste Disposal: Dispose of waste materials in a suitable, closed, and clearly labeled container for chemical waste, following institutional and local regulations.

Storage Conditions

-

Store in a tightly closed container.[6]

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

The compound is sensitive to air, light, and moisture; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[2][7]

Special Considerations for ¹³C₆ Isotopic Labeling

While 4-Bromobenzaldehyde-¹³C₆ is not radioactive, its value lies in its high isotopic enrichment. Contamination can compromise experimental results.

-

Non-Radioactive Nature: Carbon-13 is a naturally occurring, stable isotope of carbon. It poses no radiological hazard.[10][11]

-

Preventing Isotopic Dilution: Use dedicated, clean glassware and spatulas to prevent cross-contamination with the unlabeled (¹²C) version of the compound or other carbon-containing reagents.

-

Avoiding ¹⁴C Contamination: In laboratories where both stable isotopes (¹³C) and radioisotopes (¹⁴C) are used, extreme care must be taken. Although unlikely in the manufactured product, cross-contamination in the lab is a risk.[12] Maintain separate work areas, equipment, and waste streams for radioactive and non-radioactive materials to prevent inadvertent contamination of stable isotope experiments.[12]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Action | Citations |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [2] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [2][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[6] |

Caption: Decision workflow for first aid response to an exposure event.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.2. Avoid dust formation and breathing dust/vapors.[2][13]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[13]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation. Place it into a suitable, closed container for disposal.[2] Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Specific Hazards: The product is combustible at high temperatures.[6] Hazardous combustion products may include carbon oxides and halogenated compounds.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 4-Bromobenzaldehyde CAS#: 1122-91-4 [amp.chemicalbook.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Online Document System (The University of Maanchester) [documents.manchester.ac.uk]

- 12. unols.org [unols.org]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes & Protocols for 4-Bromobenzaldehyde-¹³C₆ in Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Application Note

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The use of stable isotope tracers, such as ¹³C-labeled substrates, is the gold standard for elucidating the contributions of various pathways to cellular metabolism.[1][2] 4-Bromobenzaldehyde-¹³C₆ is a specialized isotopic tracer designed for probing the metabolic fate of aromatic compounds. With a uniformly labeled ¹³C₆ phenyl ring, this tracer allows for the precise tracking of carbon atoms through catabolic and anabolic pathways. This is particularly relevant for studies in bioremediation of halogenated pollutants, drug metabolism involving aromatic moieties, and the biosynthesis of aromatic natural products.[3][4][5] The bromine atom provides an additional heavy isotopic signature, aiding in the mass spectrometry-based identification of tracer-derived metabolites.

Principle of the Method

The fundamental principle involves introducing 4-Bromobenzaldehyde-¹³C₆ into a biological system, such as a bacterial culture or a mammalian cell line. The organism's metabolic machinery processes the labeled compound, transferring its ¹³C atoms to a series of downstream metabolites. By achieving an isotopic steady state, the fractional labeling of these metabolites can be measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7] The resulting mass isotopomer distributions (MIDs) provide quantitative constraints that are used in computational models to estimate intracellular metabolic fluxes.[1][8] This allows researchers to create a detailed map of metabolic activity related to aromatic compound degradation and assimilation.[9]

Key Applications

-

Environmental Science & Bioremediation: Tracing the complete degradation pathways of brominated aromatic pollutants by environmental microorganisms.[3][10]

-

Drug Development: Investigating the metabolic fate and potential bioactivation pathways of drug candidates that possess a bromophenyl structural core.

-

Industrial Biotechnology: Elucidating and overcoming bottlenecks in engineered microbial strains designed to produce valuable aromatic chemicals.

-

Systems Biology: Understanding how cells integrate the metabolism of xenobiotic aromatic compounds with central carbon metabolism.[6]

Experimental Protocols

This section provides a detailed methodology for a typical ¹³C-labeling experiment using 4-Bromobenzaldehyde-¹³C₆ with a bacterial culture (e.g., Pseudomonas putida, known for its ability to degrade aromatic compounds).

Materials and Reagents

-

Isotopic Tracer: 4-Bromobenzaldehyde-¹³C₆ (≥99% isotopic purity)

-

Bacterial Strain: e.g., Pseudomonas putida

-

Culture Medium: M9 minimal medium (or other appropriate defined medium) containing a limiting primary carbon source (e.g., 1 g/L glucose) to encourage utilization of the tracer.

-

Solvent: Dimethyl sulfoxide (DMSO), ethanol, or other biocompatible solvent for the tracer stock solution.

-

Quenching Solution: 60% methanol, pre-chilled to -40°C.

-

Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), pre-chilled to -20°C.

-

General Lab Equipment: Shaking incubator, centrifuge, sonicator, lyophilizer, vials for sample collection.

-

Analytical Equipment: High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Experimental Workflow

The overall workflow consists of five main stages: experimental design, tracer experiment, sample processing, mass spectrometry analysis, and data analysis for flux estimation.[1]

Detailed Methodologies

Step 3.1: Tracer Preparation and Cell Culture

-

Prepare a sterile stock solution of 4-Bromobenzaldehyde-¹³C₆ in DMSO at a high concentration (e.g., 100 mM).

-

Prepare M9 minimal medium. The primary carbon source should be growth-limiting to ensure the cells metabolize the aromatic tracer.

-

Add the tracer stock solution to the medium to achieve the final desired concentration (e.g., 0.5-2 mM). Ensure the final DMSO concentration is non-toxic to the cells (<0.5%).

-

Grow a seed culture of the bacterial strain overnight in standard M9 medium without the tracer.

Step 3.2: ¹³C-Labeling Experiment

-

Inoculate the ¹³C-labeling medium with the seed culture to an initial OD₆₀₀ of ~0.05.

-

Incubate the culture in a shaking incubator at the optimal temperature (e.g., 30°C).

-

Monitor cell growth by measuring OD₆₀₀.

-

To ensure isotopic steady state is reached, harvest the cells during the mid-exponential growth phase, typically after 5-7 doublings.[1]

Step 3.3: Metabolite Quenching and Extraction

-

Rapidly withdraw a known volume of cell culture (e.g., 5 mL).

-

Immediately quench metabolic activity by mixing with 2 volumes of pre-chilled (-40°C) 60% methanol. This step is critical to prevent metabolic changes during sample processing.

-

Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C. Discard the supernatant.

-

Extract intracellular metabolites by resuspending the cell pellet in 1 mL of pre-chilled (-20°C) extraction solvent.

-

Lyse the cells by sonication or bead beating, keeping the sample on ice.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube and lyophilize to dryness. Store samples at -80°C until analysis.

Step 3.4: LC-MS/MS Analysis

-

Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 100 µL of 50% methanol).

-

Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., HILIC or reverse-phase chromatography).

-

Acquire data in full scan mode to detect all mass isotopomers of key metabolites. The high mass accuracy of an Orbitrap or TOF instrument is essential.

-

Targeted MS/MS (or PRM) can be used to confirm the identity of metabolites and improve quantification.

Step 3.5: Data Analysis and Flux Calculation

-

Process the raw MS data to obtain the mass isotopomer distributions (MIDs) for key metabolites in central carbon metabolism (e.g., pyruvate, citrate, amino acids).

-

Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.

-

Use a specialized software package for ¹³C-MFA (e.g., INCA, OpenMebius, Metran) to estimate metabolic fluxes.[11]

-

The software uses an iterative process to find the flux distribution that best fits the experimentally measured MIDs within a given metabolic network model.

Data Presentation

Quantitative data from a ¹³C-MFA experiment is primarily the Mass Isotopomer Distribution (MID) of key metabolites. The table below shows hypothetical MID data for citrate, a key intermediate linking the degradation pathway to the TCA cycle.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Citrate

| Mass Isotopomer | Unlabeled Control (Fraction) | 4-Bromobenzaldehyde-¹³C₆ Labeled (Fraction) | Interpretation |

| M+0 | 0.935 | 0.150 | Unlabeled citrate pool. |

| M+1 | 0.060 | 0.100 | Contains one ¹³C atom. |

| M+2 | 0.005 | 0.350 | Likely from labeled Acetyl-CoA entering the TCA cycle. |

| M+3 | 0.000 | 0.150 | Indicates further turns of the TCA cycle with labeled precursors. |

| M+4 | 0.000 | 0.180 | Suggests incorporation of labeled oxaloacetate. |

| M+5 | 0.000 | 0.050 | High labeling indicates significant flux from the tracer. |

| M+6 | 0.000 | 0.020 | Fully labeled citrate, possibly from multiple labeled precursors. |

Note: Data is corrected for natural isotope abundance. Fractions represent the relative proportion of each mass isotopomer.

Mandatory Visualizations

Plausible Metabolic Pathway

The degradation of 4-Bromobenzaldehyde is hypothesized to proceed via conversion to bromocatechol, followed by ring cleavage and entry into central metabolism, analogous to known aromatic degradation pathways.[3][5]

Data Analysis Logic

The logic for deriving fluxes from raw mass spectrometry data involves several correction and modeling steps.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. shimadzu.com [shimadzu.com]

Application Note: Stable Isotope Labeling via Reductive Amination for Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application data for quantitative proteomics using stable isotope labeling via reductive amination. While the specific use of 4-Bromobenzaldehyde-¹³C₆ as an internal standard is not documented in existing literature for mainstream proteomics, the underlying principle of using an isotopically labeled aldehyde to derivatize peptides is a well-established and cost-effective method. This note will focus on the most common application of this chemistry: Stable Isotope Dimethyl Labeling (SIDL) , which utilizes "light" and "heavy" isotopologues of formaldehyde to label primary amines on peptides for relative quantification by mass spectrometry.

Principle of the Method

Quantitative proteomics by stable isotope labeling relies on differentially labeling two or more samples with isotopic tags. The samples are then mixed, and the relative abundance of a peptide from each sample is determined by comparing the signal intensities of its "light" and "heavy" forms in the mass spectrometer.

The SIDL method is based on the reductive amination of primary amines.[1] The N-terminal α-amine of a peptide and the ε-amine of lysine side chains react with formaldehyde to form a Schiff base. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable dimethylamine.[1][2] By using normal ("light") formaldehyde (CH₂O) for one sample and a stable isotope-labeled ("heavy") version (e.g., ¹³CD₂O) for another, a specific mass difference is introduced, allowing for direct comparison in a single LC-MS/MS analysis.[3][4]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Amino Acids using 4-Bromobenzaldehyde-¹³C₆ Derivatization by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and pharmaceutical development. This application note describes a robust method for the derivatization of primary amino acids with 4-Bromobenzaldehyde-¹³C₆ followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of a Schiff base between the amino acid and the aldehyde enhances the hydrophobicity and ionization efficiency of the analytes, leading to improved chromatographic separation and detection sensitivity.[1][2] The incorporation of a ¹³C₆-labeled internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

The derivatization reaction involves the condensation of the primary amine group of the amino acid with the carbonyl group of 4-Bromobenzaldehyde-¹³C₆ to form a stable imine, also known as a Schiff base. This reaction is typically carried out under mild heating in the presence of a catalyst.[1] The resulting derivatives are then separated by reverse-phase liquid chromatography and detected by mass spectrometry. The stable isotope label provides a distinct mass shift, enabling clear differentiation between the analyte and the internal standard.

Experimental Protocols

Materials and Reagents

-

Amino Acid Standards

-

4-Bromobenzaldehyde-¹³C₆

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Pyridine (or other suitable base catalyst)

-

Standard laboratory glassware and consumables

Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of amino acids in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL. A mixed amino acid standard solution can be prepared by combining appropriate volumes of the individual stock solutions.

-

Internal Standard Solution: Prepare a stock solution of 4-Bromobenzaldehyde-¹³C₆ in methanol at a concentration of 1 mg/mL.

-

Sample Extraction (for biological matrices): Perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample (e.g., plasma, serum, cell lysate). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for derivatization.

Derivatization Protocol

-

To 50 µL of the amino acid standard solution or sample extract, add 50 µL of the 4-Bromobenzaldehyde-¹³C₆ internal standard solution.

-

Add 10 µL of a 5% (v/v) solution of pyridine in methanol as a catalyst.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[1]

-

After incubation, cool the mixture to room temperature.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS analysis.

LC-MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

-

MRM Transitions: Determine the precursor and product ions for each derivatized amino acid and the derivatizing reagent. The precursor ion will be the [M+H]⁺ of the Schiff base derivative.

-

Data Presentation

Table 1: Representative Linearity and Range for Derivatized Amino Acids

| Amino Acid | Derivatizing Agent | Linear Range (µM) | R² | Reference |

| Alanine | Dansyl Chloride | 1 - 500 | >0.99 | Generic Data |

| Valine | Dansyl Chloride | 1 - 500 | >0.99 | Generic Data |

| Leucine | Dansyl Chloride | 1 - 500 | >0.99 | Generic Data |

| Phenylalanine | Dansyl Chloride | 0.5 - 250 | >0.99 | Generic Data |

| Proline | FMOC-Cl | 1 - 1000 | >0.99 | Generic Data |

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Derivatized Amino Acids

| Amino Acid | Derivatizing Agent | LOD (fmol on column) | LOQ (fmol on column) | Reference |

| Glycine | AQC | 5 | 15 | Generic Data |

| Serine | AQC | 8 | 25 | Generic Data |

| Threonine | AQC | 10 | 30 | Generic Data |

| Tyrosine | AQC | 3 | 10 | Generic Data |

| Arginine | AQC | 15 | 50 | Generic Data |

Visualizations

Caption: Derivatization and LC-MS workflow for amino acid analysis.

Caption: General reaction scheme for Schiff base formation.

Conclusion